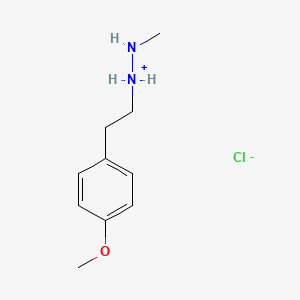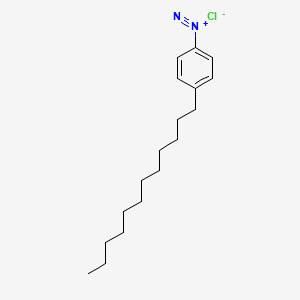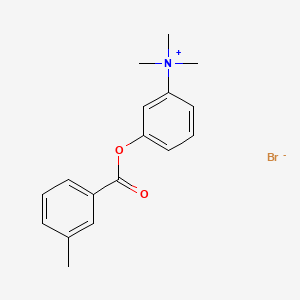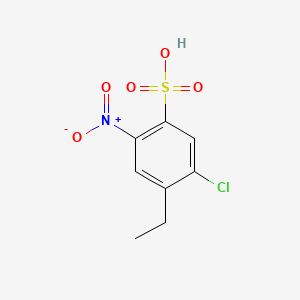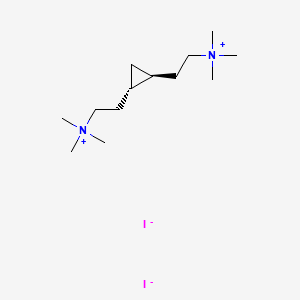
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide: is a quaternary ammonium compound with the molecular formula C13H30N2.2I. This compound is characterized by the presence of two cyclopropyl groups and two trimethylammonium groups, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
The synthesis of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide typically involves the reaction of cyclopropyl ethylamine with trimethylamine in the presence of iodine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as hydroxide or cyanide ions.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide involves its interaction with cellular membranes. The compound’s quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacterial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide include:
Trimethyltetradecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Dithienylethene-bis(trimethylammonium) iodide: A compound with photochromic properties, used in light-responsive materials.
The uniqueness of this compound lies in its cyclopropyl groups, which impart distinct chemical and physical properties compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
66902-82-7 |
|---|---|
Molekularformel |
C13H30I2N2 |
Molekulargewicht |
468.20 g/mol |
IUPAC-Name |
trimethyl-[2-[(1S,2S)-2-[2-(trimethylazaniumyl)ethyl]cyclopropyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2.2HI/c1-14(2,3)9-7-12-11-13(12)8-10-15(4,5)6;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2/t12-,13-;;/m1../s1 |
InChI-Schlüssel |
AFBMXPBYKRREGT-SNFSYSBXSA-L |
Isomerische SMILES |
C[N+](C)(C)CC[C@@H]1C[C@H]1CC[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CCC1CC1CC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


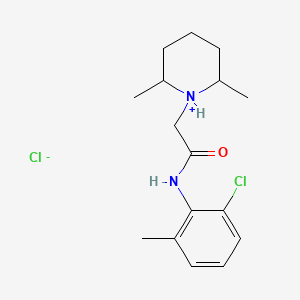
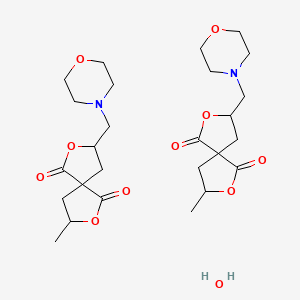
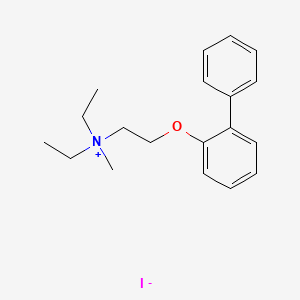

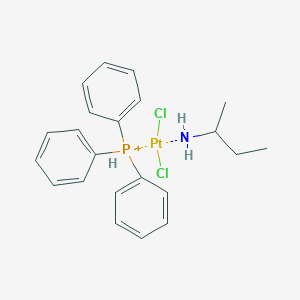
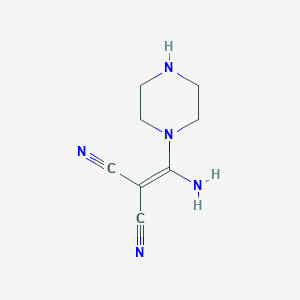
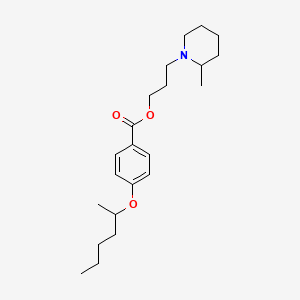
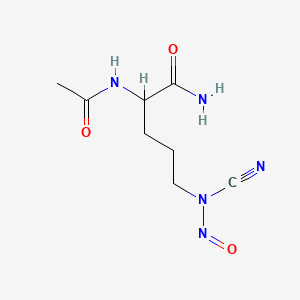
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
